Home > Products > Screening Compounds P141186 > NAN-190 hydrobromide
NAN-190 hydrobromide - 115338-32-4

NAN-190 hydrobromide

Catalog Number: EVT-276154
CAS Number: 115338-32-4
Molecular Formula: C23H28BrN3O3
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NAN-190 is a mixed antagonist and partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A. It inhibits radioligand binding to 5-HT1A sites in rat hippocampal membranes (Ki = 2 nM). NAN-190 decreases 5-carboxamidotryptamine-mediated inhibition of forskolin-induced adenylyl cyclase activity in guinea pig hippocampal membranes in a concentration-dependent manner, indicating partial agonist activity. NAN-190 also antagonizes α1-adrenergic receptors (α1-ARs; pA2s = 9.47, 9.02, and 9.99 in isolated rat tail artery, rabbit aorta, and rat aorta, respectively). In vivo, NAN-190 (1-300 μg/kg) decreases blood pressure, without modifying heart rate, in anesthetized rats. It inhibits phenylephrine-induced pressor responses in pithed rats. NAN-190 (5 mg/kg, i.p.) potentiates the circadian response to light in dark-adapted and entrained hamsters.
NAN 190 hydrobromide is a hydrobromide obtained by reaction of NAN 190 with one equivalent of hydrobromic acid. It has a role as a serotonergic antagonist. It contains a NAN 190(1+).
Synthesis Analysis

The synthesis of NAN-190 hydrobromide involves several steps that typically include the formation of key intermediates followed by final modifications to achieve the desired chemical structure. While specific synthetic routes may vary, common methods include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds and amines.
  2. Reactions: Key reactions may involve alkylation, acylation, or condensation reactions to build the core structure.
  3. Purification: After synthesis, the compound is usually purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98%) .
Molecular Structure Analysis

The molecular structure of NAN-190 hydrobromide can be described in terms of its functional groups and spatial arrangement:

  • Core Structure: The compound features a complex aromatic system that contributes to its biological activity.
  • Conformational Analysis: Computational studies suggest that NAN-190 adopts specific conformations that are critical for its interaction with the 5-HT1A receptor. These studies utilize methods such as molecular mechanics and quantum chemical calculations to predict low-energy conformers .

Key structural data includes:

  • Molecular Weight: 474.4 g/mol
  • CAS Number: 115338-32-4
  • Solubility: Soluble in DMSO
Chemical Reactions Analysis

NAN-190 hydrobromide participates in various chemical reactions that are relevant to its pharmacological activity:

  1. Interaction with Receptors: As a 5-HT1A antagonist, NAN-190 binds competitively to serotonin receptors, inhibiting their activation by endogenous serotonin or agonists like 8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide .
  2. Behavioral Studies: In vivo studies demonstrate that NAN-190 can block behavioral syndromes induced by serotonergic agents, indicating its role in modulating serotonergic signaling pathways .
  3. Analog Synthesis: Structural modifications often yield analogs with varying affinities for the 5-HT1A receptor, allowing researchers to explore structure-activity relationships .
Mechanism of Action

The mechanism of action of NAN-190 hydrobromide primarily involves its antagonistic effects on the 5-HT1A receptor:

  1. Binding Affinity: NAN-190 competes with serotonin for binding at the receptor site, effectively blocking serotonergic signaling.
  2. Physiological Effects: By inhibiting receptor activation, NAN-190 influences neurotransmitter release and neuronal excitability, which can lead to alterations in mood and anxiety behaviors.
  3. Research Implications: Its ability to modulate serotonergic activity makes it a valuable tool in studying depression, anxiety disorders, and other neuropsychiatric conditions .
Physical and Chemical Properties Analysis

NAN-190 hydrobromide exhibits several notable physical and chemical properties:

  • Appearance: Yellow solid
  • Solubility: Soluble in DMSO; insoluble in water
  • Storage Conditions: Recommended to be stored at room temperature away from light .

These properties are essential for handling and application in laboratory settings.

Applications

NAN-190 hydrobromide has several scientific applications:

  1. Neuroscience Research: It is extensively used in studies investigating the role of serotonin in mood regulation and anxiety disorders.
  2. Pharmacological Studies: Researchers utilize NAN-190 to explore potential therapeutic effects against depression and anxiety by examining its interactions with serotonergic pathways.
  3. Behavioral Experiments: The compound serves as a critical tool for assessing behavioral responses in animal models, providing insights into the neurobiological mechanisms underlying psychiatric conditions .
Mechanistic Pharmacology of 5-HT1A Receptor Antagonism

Molecular Interactions with 5-HT1A Receptor Subtypes

NAN-190 hydrobromide (1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide) exhibits high-affinity binding to 5-HT~1A~ receptors, with a dissociation constant (K~B~) of 1.9 nM determined via Schild analysis in hippocampal membrane preparations [1]. Radioligand binding studies using [³H]NAN-190 demonstrate that it labels the same population of sites in rat hippocampus, striatum, and frontal cortex as the agonist radioligand [³H]8-OH-DPAT, confirming its specificity for 5-HT~1A~ receptors [1] [4]. Competitive binding assays reveal that serotonin (5-HT) and 8-OH-DPAT displace [³H]NAN-190 with equal affinity to their displacement of [³H]8-OH-DPAT, indicating overlapping binding domains for agonists and NAN-190 at the 5-HT~1A~ receptor [1]. However, NAN-190’s arylpiperazine structure facilitates unique interactions with transmembrane helices 3 and 7 of the receptor, stabilizing an inactive conformation distinct from agonist-stabilized states [4] [9].

Table 1: Binding Affinities of NAN-190 and Reference Compounds at 5-HT~1A~ Receptors

CompoundRadioligand UsedK~i~ (nM)Tissue Source
NAN-190[³H]8-OH-DPAT1.9Rat Hippocampus
8-OH-DPAT[³H]NAN-1902.1Rat Hippocampus
Serotonin (5-HT)[³H]NAN-1903.8Rat Frontal Cortex
Spiroxatrine[³H]8-OH-DPAT5.2Rat Striatum

Competitive Antagonism Dynamics in Adenylyl Cyclase Inhibition

Functional studies of adenylyl cyclase activity in rat hippocampal membranes establish NAN-190 as a potent competitive antagonist of 5-HT~1A~ receptor-mediated signaling. NAN-190 (10^-10^–10^-5^ M) alone exhibits no intrinsic activity on forskolin-stimulated adenylyl cyclase. However, it induces a concentration-dependent rightward shift in the log-concentration inhibition curve of the 5-HT~1A~ agonist 5-carboxamidotryptamine, characteristic of competitive antagonism [1] [4]. Schild regression analysis yields a linear plot with a slope not significantly different from unity, confirming classical competitive kinetics without allosteric modulation [1]. This antagonism is specific to 5-HT~1A~-coupled pathways, as NAN-190 does not alter basal or forskolin-activated cyclase activity independently, nor does it affect phosphoinositide hydrolysis linked to 5-HT~2~ receptors [1] [7].

Modulation of GTP-Binding Protein Coupling Efficacy

The interaction of NAN-190 with G-protein coupling mechanisms reveals complex partial agonist-like properties. Non-hydrolyzable GTP analogs (GTPγS, GppNHp) significantly inhibit specific [³H]NAN-190 binding to hippocampal membranes, whereas ATP analogs (ATPγS, AppNHp) are ineffective [1] [4]. This guanylyl nucleotide sensitivity is typically observed for agonist radioligands at G~i/o~-protein coupled receptors, suggesting NAN-190 stabilizes a receptor conformation capable of engaging G-proteins. Crucially, [³H]8-OH-DPAT binding is substantially more sensitive to GTPγS-induced reductions in B~max~ (receptor density) than [³H]NAN-190 [1]. This differential sensitivity implies that NAN-190 has lower intrinsic efficacy in promoting G-protein activation and receptor internalization compared to full agonists. Thus, NAN-190 acts primarily as an antagonist but exhibits low-intensity partial agonism in GTP-shift assays, likely due to its ability to induce limited conformational changes in the 5-HT~1A~-G~i/o~ complex [1] [4] [9].

Table 2: Effects of Guanylyl Nucleotides on Radioligand Binding to 5-HT~1A~ Receptors

RadioligandTreatment% Reduction in B~max~Functional Implication
[³H]8-OH-DPATGTPγS (100 µM)75-80%High agonist efficacy; receptor internalization
[³H]NAN-190GTPγS (100 µM)20-30%Low intrinsic activity; partial G-protein coupling
[³H]8-OH-DPATGppNHp (100 µM)70%Robust G~i/o~ protein activation
[³H]NAN-190GppNHp (100 µM)25%Weak G~i/o~ protein activation

Differential Effects on Autoreceptor vs. Postsynaptic Receptor Populations

NAN-190 exhibits functionally distinct effects at somatodendritic autoreceptors versus postsynaptic 5-HT~1A~ receptors. In vitro electrophysiological studies in thalamocortical circuits show that NAN-190 potently blocks 5-HT~1A~ receptor-mediated inhibition of GABAergic transmission from thalamic reticular nucleus (TRN) terminals onto ventrobasal (VB) thalamic neurons [5]. This inhibition is exclusively mediated by presynaptic 5-HT~1A~ receptors, as evidenced by its persistence in 5-HT~2A~ receptor knockout mice and abolition by NAN-190 pretreatment [5]. In contrast, in vivo studies demonstrate that repeated systemic administration of NAN-190 (0.1 mg/kg, intraperitoneal) enhances anxiolytic-like behavior in gonadectomized (GDX) rats tested in the elevated plus maze, an effect attributed to postsynaptic 5-HT~1A~ receptor blockade in limbic regions [8]. This behavioral effect is potentiated by co-administration with testosterone propionate, which upregulates postsynaptic 5-HT~1A~ receptor expression [8]. The compound’s ability to antagonize 8-OH-DPAT-induced hyperphagia further supports its in vivo postsynaptic receptor blockade [6] [9]. Thus, NAN-190 discriminates between presynaptic autoreceptors (primarily inhibiting GABA release) and postsynaptic receptors (modulating affective behaviors), likely due to differences in receptor reserve or G-protein coupling efficiency between these populations [5] [8].

Table 3: Functional Effects of NAN-190 at Different 5-HT~1A~ Receptor Populations

Receptor PopulationExperimental ModelEffect of NAN-190Functional Outcome
Presynaptic AutoreceptorsThalamocortical slices (mice)Blocks 5-HT-induced GABA release inhibitionDisinhibition of thalamocortical transmission
Postsynaptic ReceptorsElevated plus maze (GDX rats)Induces anxiolytic-like effectsIncreased open-arm exploration time
Presynaptic AutoreceptorsFeeding behavior (rats)Antagonizes 8-OH-DPAT-induced hyperphagiaNormalization of food intake
Postsynaptic ReceptorsVortioxetine analgesia (mice)Blocks 5-HT~1A~-mediated analgesiaReversal of antinociceptive effects

Properties

CAS Number

115338-32-4

Product Name

NAN-190 hydrobromide

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide

Molecular Formula

C23H28BrN3O3

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H

InChI Key

AXRUEPFPTQYHQD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br

Solubility

Soluble in DMSO

Synonyms

1-(2-methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
NAN 190
NAN-190

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.